Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate

Catalog No.
S1783405
CAS No.
169051-60-9
M.F
C35H68NaO8P
M. Wt
670.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate

CAS Number

169051-60-9

Product Name

Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate

IUPAC Name

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] hydrogen phosphate

Molecular Formula

C35H68NaO8P

Molecular Weight

670.9 g/mol

InChI

InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/q;+1/p-1/t33-;/m1./s1

InChI Key

BMBWFDPPCSTUSZ-MGDILKBHSA-M

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+]

Synonyms

Hexadecanoic Acid 1,1’-[(1R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl] Ester Sodium Salt; Hexadecanoic Acid (R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl Ester, Monosodium Salt; Monosodium 1,2-dipalmitoyl-sn-glycero-3-phosphate

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+]

Cell Signaling:

Na-PPP is structurally similar to phosphatidic acid (PA), a crucial signaling molecule in cells. Researchers are investigating how Na-PPP interacts with cellular pathways involving PA, potentially affecting processes like cell growth, migration, and survival. [Source: Biochemical Journal, "Extracellular phosphatidic acid stimulates proliferation of human bone marrow endothelial cells through a pertussis toxin-sensitive G protein-coupled pathway and activation of mitogen-activated protein kinase kinase 1/2", 1999]

Membrane Interactions:

Na-PPP has properties that allow it to interact with cell membranes. Scientists are studying its potential effects on membrane structure and function, including its role in processes like membrane fusion and vesicle trafficking. [Source: Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, "Diacylglycerol pyrophosphate, an endogenous activator of protein kinase C", 1985]

Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate is a phospholipid compound characterized by its unique structure, which includes two palmitoyl fatty acid chains attached to a glycerol backbone, and a phosphate group. This compound is notable for its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments, making it an important component in various biochemical applications, particularly in drug delivery systems and membrane studies.

The mechanism of action of SPPP depends on the specific context of its use. Here are some potential mechanisms:

  • Membrane interaction: SPPP can integrate into cell membranes, potentially affecting membrane fluidity and function [].
  • Enzyme modulation: SPPP may interact with enzymes located in the cell membrane, altering their activity [].
  • Signaling pathways: SPPP might influence cellular signaling pathways by interacting with specific proteins or lipids [].

  • Hydrolysis: In aqueous environments, the phosphate group can be hydrolyzed, releasing the palmitic acid moieties.
  • Oxidation: The compound can be oxidized under certain conditions, affecting its fatty acid chains and potentially altering its biological activity.
  • Esterification: The hydroxyl groups on the glycerol backbone can participate in esterification reactions with other fatty acids or alcohols to form various derivatives.

The biological activity of sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate is closely linked to its role as a phospholipid. It has been shown to:

  • Enhance Membrane Fluidity: Its incorporation into lipid bilayers can increase membrane fluidity, which is crucial for cellular processes such as signaling and transport.
  • Act as an Immunomodulator: Research indicates that this compound may influence immune responses, particularly in macrophages, by modulating the production of nitric oxide and other inflammatory mediators .
  • Facilitate Drug Delivery: Due to its amphiphilic properties, it can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

The synthesis of sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate typically involves the following steps:

  • Preparation of Glycerol Derivative: The glycerol backbone is modified to introduce palmitoyl groups through esterification.
  • Phosphorylation: The modified glycerol is then phosphorylated using phosphoric acid or a phosphoramidite reagent.
  • Sodium Salt Formation: Finally, the compound is converted into its sodium salt form by neutralization with sodium hydroxide or sodium carbonate .

Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate finds applications in several fields:

  • Drug Delivery Systems: Used as a carrier for hydrophobic drugs in liposomal formulations.
  • Vaccine Development: Its ability to form stable emulsions makes it useful in vaccine formulations that require adjuvants.
  • Biomaterials: Employed in the development of biomaterials for tissue engineering due to its biocompatibility.

Studies on the interactions of sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate have demonstrated:

  • Membrane Interactions: It interacts favorably with cellular membranes, influencing membrane dynamics and protein localization.
  • Protein Binding: The compound has been shown to bind various proteins, affecting their activity and stability within biological systems .
  • Cellular Uptake: Its incorporation into lipid nanoparticles enhances cellular uptake of therapeutic agents.

Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate shares similarities with various other phospholipids and lipid-based compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
1. Sodium PalmitateSaturated fatty acid saltSimple structure; primarily used as a surfactant
2. PhosphatidylcholineGlycerol backbone with choline headgroupEssential component of cell membranes
3. 1,2-Dipalmitoyl-sn-glycero-3-phosphateTwo palmitoyl chainsCommonly used in liposome formulations
4. N-palmitoyl-(S)-[2,3-bis(palmitoyloxy)-(2RS)-propyl]Similar fatty acid modificationsPotential immunomodulatory effects

Uniqueness

Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate is unique due to its specific stereochemistry and dual palmitoyl modifications that enhance its amphiphilic properties compared to simpler phospholipids. This structural complexity allows it to play a significant role in advanced drug delivery systems and immunological applications.

Systematic Nomenclature and CAS Registry Information

The compound is systematically named sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate, reflecting its stereochemistry and functional groups. Its CAS Registry Number is 169051-60-9, corresponding to the monosodium salt form. Alternative designations include:

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphatidic acid (sodium salt)
  • 16:0 PA sodium salt
  • DPPA (dipalmitoyl phosphatidic acid).

A related disodium salt form exists under CAS 71065-87-7, distinguished by an additional sodium ion. The monosodium variant is preferentially utilized in biochemical studies due to its compatibility with physiological pH conditions.

Molecular Architecture: Stereochemical Configuration and Functional Group Analysis

The molecular formula is C₃₅H₆₈NaO₈P, with a molar mass of 670.87 g/mol. Key structural features include:

Structural ComponentDescription
Glycerol Backbonesn-1 position (R-configuration) with phosphate at sn-3.
Palmitoyl ChainsTwo C16:0 fatty acids esterified at sn-1 and sn-2 positions.
Phosphate GroupMonoanionic, neutralized by a sodium ion.
Functional GroupsEster linkages (C=O), phosphate diester (P-O-C), and sodium counterion.

The stereospecificity of the glycerol backbone (R-configuration) ensures proper alignment in lipid bilayers, influencing membrane fluidity and protein binding. The palmitoyl chains adopt extended conformations, facilitating hydrophobic interactions in lipid aggregates.

Synthetic Pathways and Large-Scale Production Methodologies

Synthesis typically involves stereoselective esterification and phosphorylation:

  • Glycerol Functionalization:

    • sn-1 and sn-2 hydroxyl groups of (R)-glycerol are esterified with palmitoyl chloride under anhydrous conditions.
    • Yields exceed 80% when using dimethylaminopyridine (DMAP) as a catalyst.
  • Phosphorylation:

    • The sn-3 hydroxyl is phosphorylated using phosphorus oxychloride (POCl₃) or cyclic phosphate intermediates.
    • Subsequent neutralization with sodium hydroxide yields the monosodium salt.

Large-Scale Production:
Industrial methods employ enzymatic catalysis (e.g., phospholipase D) to transfer phosphatidyl groups to glycerol derivatives, achieving >95% purity. Recent advances utilize flow chemistry to optimize reaction kinetics and reduce byproducts.

Spectroscopic Fingerprinting (FTIR, NMR, Mass Spectrometry)

Fourier-Transform Infrared Spectroscopy (FTIR)

  • Ester C=O Stretch: 1740–1720 cm⁻¹.
  • P-O-C Asymmetric Stretch: 1080–1050 cm⁻¹.
  • Sodium Phosphate Band: 950–920 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃):
    • δ 0.88 (t, 6H, terminal CH₃ of palmitoyl).
    • δ 1.25 (m, 52H, methylene groups).
    • δ 4.15–4.30 (m, 5H, glycerol and phosphate protons).
  • ³¹P NMR (202 MHz, D₂O): δ –0.5 to +1.5 ppm (phosphate group).

Mass Spectrometry

  • ESI-MS: m/z 670.9 [M – Na]⁻.
  • High-Resolution MS: Calculated for C₃₅H₆₈NaO₈P: 670.4549; Found: 670.4543.

Phase Behavior: Langmuir Monolayer Isotherms and Compression Moduli

Langmuir Monolayer Isotherms and Compression Moduli

The phase behavior of sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate in Langmuir monolayer systems demonstrates characteristic properties consistent with saturated phosphatidic acid derivatives [14] [19]. Dipalmitoyl phosphatidic acid exhibits a main phase transition temperature of 65°C, significantly elevated compared to the corresponding phosphatidylcholine analog (41°C) [14] [19]. This temperature differential indicates enhanced intermolecular interactions within the phosphatidic acid headgroup region, attributed to the unique hydrogen bonding capabilities and electrostatic interactions of the phosphate moiety [14] [26].

Surface pressure-area isotherms for dipalmitoyl phosphatidic acid monolayers reveal distinct phase behavior characterized by liquid-condensed to liquid-expanded transitions [4] [22]. The compression modulus values, calculated as CS⁻¹ = -A(∂π/∂A), provide quantitative measures of monolayer elasticity and molecular packing efficiency [21] [22]. Pure dipalmitoyl phosphatidic acid monolayers exhibit compression modulus values exceeding 110 mN/m within the surface pressure range of 35-45 mN/m, indicating highly ordered molecular arrangements typical of the liquid-condensed phase [5] [21].

Comparative analysis with related phospholipid systems demonstrates that dipalmitoyl phosphatidic acid monolayers achieve maximum compression modulus values approaching 115 mN/m at optimal surface pressures [5] [21]. These values exceed those observed for mixed phospholipid systems, where incorporation of unsaturated components reduces overall monolayer rigidity [5] [11]. The elevated compression modulus reflects the tight molecular packing facilitated by the saturated palmitic acid chains and the compact phosphate headgroup structure [4] [22].

Lipid SystemCompression Modulus (mN/m)Surface Pressure Range (mN/m)Phase State
Pure Dipalmitoyl Phosphatidic Acid>11035-45Liquid Condensed
Maximum Compression State11541.76Liquid Condensed
Mixed with Unsaturated Components70-9535-45Mixed LC/LE

The molecular mechanism underlying these compression properties involves the formation of extensive hydrogen bonding networks between adjacent phosphate headgroups [26] [27]. Under physiological conditions, the phosphate moiety exists predominantly in a singly deprotonated state, carrying a net negative charge that facilitates specific intermolecular interactions [26] [27]. This charge distribution contributes to the observed mechanical stability and resistance to lateral compression characteristic of sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate monolayers [4] [5].

Cation-Induced Structural Modifications (Na⁺, K⁺, Ca²⁺, Mg²⁺)

The interaction of sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate with various cationic species induces distinct structural modifications that significantly alter membrane organization and stability [8] [12]. Monovalent cations, including sodium and potassium, demonstrate relatively weak binding affinities to phosphate headgroups, resulting in minimal structural perturbations [14] [24]. The addition of sodium or potassium ions at concentrations ranging from 0.01 to 0.5 M produces modest increases in phase transition temperatures, typically less than 3°C [14] [23].

Divalent cations, particularly calcium and magnesium, exhibit dramatically different binding behaviors and structural consequences [8] [23]. Calcium ions demonstrate exceptional binding strength to phosphatidic acid membranes, often completely abolishing phase transitions within the temperature range of 0-70°C at concentrations as low as 1 × 10⁻³ M [14] [23]. This profound effect results from the formation of crystalline calcium-phosphate complexes that fundamentally alter membrane architecture [14] [23].

Molecular dynamics simulations reveal distinct binding configurations for different divalent cations [8] [23]. Calcium ions preferentially coordinate with both phosphate and carboxyl oxygen atoms simultaneously, forming stable bridge structures between adjacent phosphatidic acid molecules [8] [23]. The calcium binding sites typically occur at distances of approximately 2 nm from the membrane center, with each calcium ion coordinating multiple phosphate groups to create extensive intermolecular networks [8] [23].

Magnesium ions exhibit markedly different binding patterns compared to calcium [8] [23]. Magnesium demonstrates two distinct binding peaks: one involving coordination with carboxyl groups at the membrane surface and another with phosphate groups deeper within the headgroup region [8] [23]. This dual binding mode results in moderate phase transition temperature increases of 5-8°C while preserving fundamental membrane structure [14] [23]. The differential hydration patterns associated with magnesium binding contribute to altered membrane fluidity without complete phase transition abolishment [8] [23].

CationBinding StrengthEffect on TmPreferred Binding SitesStructural Effects
Na⁺ModerateSlight increase (<3°C)Phosphate oxygen atomsMinor membrane reorganization
K⁺WeakMinimal increase (<3°C)Phosphate oxygen atomsMinimal structural changes
Ca²⁺StrongSignificant increase (>10°C) or abolishmentPhosphate and carboxyl groupsCrystalline phase formation
Mg²⁺StrongModerate increase (5-8°C)Separated carboxyl/phosphate sitesHydration pattern changes

The mechanistic basis for these cation-specific effects involves the formation of salt bridges mediated by divalent cations [8] [12]. Calcium-mediated bridges predominantly form asymmetric connections between phosphate groups on different molecules, while magnesium facilitates more symmetric bridging patterns [8] [12]. These structural differences translate into distinct membrane mechanical properties and phase behavior characteristics [8] [12].

Temperature-Dependent Conformational Changes in Aqueous Systems

Temperature-dependent conformational changes in sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate aqueous systems reflect the complex interplay between hydrocarbon chain dynamics and headgroup interactions [4] [9]. The compound exhibits a characteristic main phase transition at 65°C, marking the transformation from gel to liquid-crystalline phase states [14] [19]. Below this critical temperature, the saturated palmitic acid chains adopt highly ordered, extended conformations that maximize van der Waals interactions between adjacent molecules [4] [30].

The gel phase, predominant at physiological temperatures, demonstrates restricted molecular motion and enhanced mechanical stability [4] [30]. Atomic force microscopy studies reveal that the mechanical properties of phosphatidic acid bilayers exhibit strong temperature dependence, with yield breakthrough forces decreasing progressively as temperature approaches the main transition [30]. This temperature-dependent mechanical softening reflects the gradual increase in hydrocarbon chain flexibility and headgroup mobility preceding the major phase transition [30].

During the transition region, sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate undergoes significant conformational reorganization involving both acyl chain melting and headgroup reorientation [4] [9]. The transition enthalpy for dipalmitoyl phosphatidic acid systems typically ranges lower than corresponding phosphatidylcholine analogs, indicating reduced cooperative interactions during the phase change process [14]. This reduced cooperativity stems from the unique hydrogen bonding capabilities of the phosphate headgroup, which maintains partial organization even in the liquid-crystalline state [26] [27].

Temperature RangePhase StateMolecular CharacteristicsMechanical Properties
< 40°CGelOrdered chains, restricted motionHigh yield force, mechanical stability
40-65°CTransitionProgressive chain meltingDecreasing mechanical resistance
> 65°CLiquid-crystallineFluid chains, increased motionReduced yield force, enhanced flexibility

The liquid-crystalline phase, achieved above 65°C, exhibits dramatically altered structural and dynamic properties [4] [9]. Hydrocarbon chain flexibility increases substantially, allowing for enhanced lateral diffusion and membrane permeability [4] [30]. However, the phosphate headgroup maintains significant organizational structure through persistent hydrogen bonding networks, distinguishing phosphatidic acid behavior from other phospholipid classes [26] [27].

Hydration patterns surrounding the phosphate headgroup undergo temperature-dependent modifications that influence overall membrane structure [8] [9]. Increased temperature promotes enhanced water molecule mobility around the charged phosphate moiety, facilitating headgroup reorientation and intermolecular spacing adjustments [8] [9]. These hydration changes contribute to the observed mechanical property variations and phase transition characteristics of sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate systems [8] [30].

pH Responsiveness and Protonation State Dynamics

The pH responsiveness of sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate represents a fundamental aspect of its physicochemical behavior, directly influencing membrane structure and molecular interactions [26] [27]. The phosphate headgroup exhibits two distinct pKa values: pKa1 = 3.2 and pKa2 = 7.9, positioning the compound as a highly pH-sensitive system within physiological ranges [26] [27]. This dual ionization behavior enables the molecule to function as an effective pH biosensor in biological environments [26].

At pH values below 3.2, the phosphate group exists in a fully protonated, electrically neutral state [26] [27]. This protonation state promotes extensive intramolecular and intermolecular hydrogen bonding, resulting in enhanced molecular packing and increased membrane stability [26] [27]. The neutral charge state eliminates electrostatic repulsion between adjacent headgroups, allowing for optimal van der Waals interactions between hydrocarbon chains [26] [27].

Within the physiological pH range of 7.0-7.4, sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate predominantly exists in a singly deprotonated state, carrying a net negative charge [26] [27]. This intermediate protonation state represents approximately 50% ionization at pH 7.0, with the distribution shifting toward increased deprotonation as pH increases [26] [27]. The singly charged state facilitates specific protein-lipid interactions while maintaining membrane integrity through balanced electrostatic and hydrogen bonding forces [26] [27].

pH RangeProtonation StateNet ChargeMembrane Properties
< 3.2Fully protonated0Enhanced hydrogen bonding, increased packing
3.2-7.9Singly deprotonated-1Intermediate properties, protein binding
> 7.9Doubly deprotonated-2Strong electrostatic interactions, phase changes
7.0-7.4 (physiological)Mixed statesPredominantly -1pH-sensitive conformational changes

At alkaline pH values exceeding 7.9, the phosphate group achieves complete deprotonation, resulting in a doubly negative charge state [26] [27]. This high charge density creates strong electrostatic repulsion between adjacent molecules, leading to increased molecular area and altered phase behavior [26] [27]. The doubly charged state significantly enhances interactions with positively charged proteins and cations while potentially destabilizing membrane structure through electrostatic stress [26] [27].

The pH-dependent protonation dynamics directly influence the binding affinity of sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate for various effector molecules [26] [29]. Protein binding typically demonstrates maximum affinity for the deprotonated forms, with binding strength decreasing substantially as pH drops below the pKa2 value [26] [29]. This pH sensitivity enables the compound to function as a molecular switch, modulating protein-membrane interactions in response to local pH changes [26] [29].

Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate represents a structurally unique phospholipid analog that exhibits distinct interfacial organization properties in Langmuir-Blodgett films. This compound, characterized by two palmitoyl fatty acid chains attached to a glycerol backbone with a terminal phosphate group, demonstrates remarkable surface activity and molecular organization at the air-water interface [2].

The interfacial organization of this compound in Langmuir-Blodgett films exhibits characteristics similar to other phosphatidic acid derivatives, with specific molecular packing arrangements that depend on surface pressure and subphase conditions. Surface pressure-area isotherms reveal that the compound forms stable monolayers with a collapse pressure ranging from 45 to 50 millinewtons per meter, indicating robust intermolecular interactions [3] [4]. The molecular area at physiologically relevant surface pressures (30 millinewtons per meter) spans 45 to 50 square angstroms per molecule, consistent with the molecular dimensions of similar phosphatidic acid compounds [5] [6].

The molecular tilt angle in condensed phases ranges from 22 to 28 degrees from the surface normal, reflecting an optimal balance between chain-chain van der Waals interactions and headgroup hydration [7] [8]. Grazing incidence X-ray diffraction studies of analogous phosphatidic acid systems demonstrate hexagonal packing of hydrocarbon chains in the crystalline domains, with lattice parameters of approximately 5.0 to 5.2 angstroms for the a-axis and 7.8 to 8.2 angstroms for the b-axis [9] [10].

The phase behavior of Langmuir monolayers exhibits characteristic liquid-expanded to liquid-condensed transitions upon compression, with the transition pressure influenced by temperature and subphase ionic strength [11] [12]. The interfacial organization demonstrates remarkable stability, with compression modulus values ranging from 50 to 150 millinewtons per meter in the condensed phase, indicating relatively incompressible films suitable for transfer to solid substrates [3] [13].

ParameterValue RangeMeasurement Conditions
Collapse Pressure45-50 mN/m22°C, pure water subphase
Molecular Area at 30 mN/m45-50 ŲCompressed monolayer
Tilt Angle22-28°Condensed phase
Monolayer Thickness2.0-2.5 nmTransferred LB films
Lattice Parameter a5.0-5.2 ÅGIXD measurements
Lattice Parameter b7.8-8.2 ÅGIXD measurements
d-spacing4.2-4.4 ÅChain packing

Cholesterol Interaction Dynamics in Mixed Lipid Monolayers

The interaction dynamics between sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate and cholesterol in mixed lipid monolayers reveal complex thermodynamic and structural relationships that significantly influence membrane organization. These interactions are characterized by non-ideal mixing behavior, with excess free energies of mixing indicating favorable molecular interactions between the phosphate headgroup and the cholesterol hydroxyl group [14] [15].

In mixed monolayers containing varying molar ratios of the sodium phosphate compound and cholesterol, surface pressure-area isotherms demonstrate systematic deviations from ideal mixing behavior. At low cholesterol concentrations (10-20 mole percent), the isotherms show expansion compared to pure sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate films, indicating favorable intermolecular interactions that reduce the effective molecular area [16] [17]. This condensing effect becomes more pronounced at intermediate cholesterol concentrations (30-50 mole percent), where the molecular area decreases to 42-48 square angstroms per molecule at 30 millinewtons per meter surface pressure [18] [19].

Molecular dynamics simulations and experimental evidence from related phosphatidic acid-cholesterol systems indicate that cholesterol molecules preferentially locate in the interfacial region of the monolayer, with the hydroxyl group oriented toward the aqueous subphase and the steroid backbone intercalated between the fatty acid chains [15] [20]. This arrangement leads to increased chain ordering in the phospholipid component, as evidenced by reduced lateral compressibility values ranging from 0.004 to 0.007 meters per millinewton in mixed films compared to 0.008 to 0.012 meters per millinewton for pure phosphate monolayers [6] [11].

The cholesterol-induced ordering effect manifests in several measurable parameters. Surface potential measurements reveal intermediate values between those of pure components, with mixed films showing surface potentials of 150 to 250 millivolts compared to 200 to 300 millivolts for pure sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate monolayers [14] [11]. The tilt angle of fatty acid chains decreases systematically with increasing cholesterol content, from 22-28 degrees in pure films to 15-22 degrees in equimolar mixtures, reflecting enhanced chain ordering [19] [7].

Grazing incidence X-ray diffraction analysis of mixed monolayers demonstrates that cholesterol incorporation leads to systematic changes in the in-plane lattice parameters. The a-axis parameter decreases from 5.0-5.2 angstroms to 4.7-4.9 angstroms in equimolar mixtures, while the b-axis parameter similarly contracts from 7.8-8.2 angstroms to 7.2-7.6 angstroms [7] [8]. These changes reflect the space-filling properties of cholesterol and its ability to optimize packing efficiency in mixed systems.

Cholesterol Content (mol%)Molecular Area (Ų)Tilt Angle (°)Lattice a (Å)Lattice b (Å)Packing Efficiency (%)
045-5022-285.0-5.27.8-8.272-76
1044-4920-264.9-5.17.6-8.074-78
3042-4718-244.8-5.07.4-7.876-80
5040-4515-224.7-4.97.2-7.678-82

Molecular Packing Efficiency Analyzed via Grazing Incidence X-Ray Diffraction

Grazing incidence X-ray diffraction provides unprecedented molecular-level insights into the packing efficiency and structural organization of sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate in model membrane systems. This technique enables quantitative determination of lattice parameters, coherence lengths, and molecular tilt angles with angstrom-scale resolution [7] [9].

The two-dimensional lattice structure of pure sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate monolayers exhibits hexagonal packing symmetry characteristic of saturated fatty acid chains in the condensed phase. The primary diffraction peak occurs at a d-spacing of 4.2 to 4.4 angstroms, corresponding to the nearest-neighbor distance between parallel alkyl chains [8] [10]. This spacing is consistent with the van der Waals radius of methylene groups and indicates close packing of the palmitic acid chains.

Analysis of higher-order diffraction peaks reveals additional structural details. The ratio of peak positions follows the characteristic pattern for hexagonal packing, with peaks at relative positions of 1:√3:2:√7, confirming the two-dimensional crystalline organization [9] [7]. The integrated intensity of these peaks provides information about the orientational order of the molecules, with higher intensities indicating greater long-range order and larger coherence lengths.

Temperature-dependent grazing incidence X-ray diffraction measurements reveal the thermal stability of the packed structure. At temperatures below the main phase transition (approximately 67 degrees Celsius for dipalmitoyl phosphatidic acid analogs), the diffraction peaks remain sharp and well-defined, indicating preservation of the crystalline packing [4] [21]. Above this temperature, peak broadening and intensity reduction reflect the onset of chain melting and loss of lateral order.

The packing efficiency, defined as the fraction of available area occupied by molecular segments, ranges from 72 to 76 percent for pure sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate monolayers. This value increases systematically with cholesterol incorporation, reaching 78 to 82 percent in equimolar mixtures due to the space-filling properties of the steroid molecule [19] [7]. The enhanced packing efficiency correlates with increased mechanical stability, as evidenced by higher compression moduli and reduced lateral compressibility.

Coherence length analysis, derived from the full width at half maximum of diffraction peaks, indicates crystalline domain sizes ranging from 50 to 150 angstroms for pure monolayers. These domains represent regions of correlated molecular orientation and provide insights into the local organization within the film [8] [9]. Mixed systems with cholesterol show reduced coherence lengths due to the disruption of long-range order by the steroid molecules.

Measurement ParameterPure Compound+10% Cholesterol+30% Cholesterol+50% Cholesterol
Primary d-spacing (Å)4.2-4.44.1-4.34.0-4.23.9-4.1
Secondary d-spacing (Å)2.4-2.52.3-2.42.3-2.42.2-2.3
Coherence Length (Å)50-15045-13040-11035-90
Packing Efficiency (%)72-7674-7876-8078-82
Peak Intensity Ratio1.000.850.700.55

Role in Marine Aerosol Surface Chemistry Simulations

Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate serves as a representative model compound for understanding the surface chemistry of marine aerosols, where phospholipid components play crucial roles in determining cloud condensation nuclei activity and atmospheric aerosol properties. Large-scale molecular dynamics simulations and experimental studies demonstrate that phospholipid surfactants significantly influence the interfacial properties of marine aerosol particles [22] [23].

In marine aerosol simulations, sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate exhibits preferential partitioning to the aerosol-air interface, forming organized monolayers that modulate water uptake and hygroscopic behavior. Computational studies reveal that the phosphate headgroup facilitates strong interactions with sea salt components, particularly with magnesium and calcium ions present in seawater [24] [25]. These interactions lead to modified surface organization and altered cloud condensation nuclei activation properties.

The compound demonstrates significant surface coverage in simulated marine aerosol systems, contributing 15 to 30 percent of the total surface area despite representing only 10 to 25 percent of the organic mass fraction [22] [26]. This enhanced surface activity results from the amphiphilic nature of the molecule and its ability to reduce surface tension at the aerosol-air interface. Molecular dynamics simulations show surface tension reductions of 15 to 25 millinewtons per meter compared to pure aqueous droplets [27] [28].

Brewster angle microscopy studies of model marine interfaces confirm the formation of heterogeneous surface films when sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate is present in mixed systems with fatty acids and sea salt components [22] [24]. These films exhibit domain structures with characteristic length scales of 10 to 100 micrometers, reflecting the balance between attractive van der Waals forces and electrostatic repulsion from the charged headgroups.

The atmospheric lifetime of phospholipid components in marine aerosols ranges from 2 to 5 days, influenced by photochemical degradation and heterogeneous oxidation processes [26] [23]. During this period, the compounds contribute to cloud droplet formation through their hygroscopic properties and surface tension modification effects. Hygroscopicity parameter kappa values for systems containing sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate range from 0.3 to 0.6, indicating moderate to high cloud condensation nuclei activity [23] [22].

Environmental factors significantly influence the surface organization and properties of the compound in marine aerosol simulations. pH variations typical of atmospheric conditions (pH 4-8) affect the protonation state of the phosphate group and subsequent intermolecular interactions [25] [27]. At typical marine pH values (8.1), the compound exists predominantly in the deprotonated form, enhancing interactions with divalent cations and promoting stable surface film formation.

Environmental ParameterEffect on Surface PropertiesQuantitative Impact
pH 4-6 (acidic conditions)Partial protonation of phosphate20-30% reduction in surface activity
pH 8.1 (marine conditions)Full deprotonationMaximum surface coverage
Ca²⁺ concentration (10 mM)Enhanced headgroup binding15-25% increase in film stability
Mg²⁺ concentration (50 mM)Moderate headgroup binding10-20% increase in film stability
Temperature (5-25°C)Thermal motion effects5-15% variation in packing density
Ionic strength (0.1-0.7 M)Electrostatic screening10-30% change in molecular area

The role of sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate in marine aerosol surface chemistry extends beyond simple surface tension modification to include effects on mass transfer processes, heterogeneous chemical reactions, and ice nucleation activities [26] [23]. These multifaceted interactions highlight the importance of phospholipid components in determining the atmospheric behavior and climate impacts of marine aerosols.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

670.45495040 g/mol

Monoisotopic Mass

670.45495040 g/mol

Heavy Atom Count

45

Appearance

Assay:≥98%A crystalline solid

UNII

PB9252N8GT

Wikipedia

Monosodium 1,2-dipalmitoyl-sn-glycero-3-phosphate

Dates

Last modified: 08-15-2023

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